N,N-diethyl-4-(3-methoxyphenoxy)butan-1-amine
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Overview
Description
N,N-diethyl-4-(3-methoxyphenoxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butanamine backbone substituted with a diethylamino group and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(3-methoxyphenoxy)butan-1-amine typically involves the reaction of 3-methoxyphenol with 4-chlorobutan-1-amine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-methoxyphenol attacks the carbon atom of the chlorobutanamine, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(3-methoxyphenoxy)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenoxybutanamine derivatives.
Scientific Research Applications
N,N-diethyl-4-(3-methoxyphenoxy)butan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(3-methoxyphenoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-(4-methoxyphenoxy)butan-1-amine
- N,N-diethyl-4-(3-methylphenoxy)butan-1-amine
- 4,4-diethoxybutan-1-amine
Uniqueness
N,N-diethyl-4-(3-methoxyphenoxy)butan-1-amine is unique due to the presence of the methoxy group at the 3-position of the phenoxy ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds with different substitution patterns.
Properties
IUPAC Name |
N,N-diethyl-4-(3-methoxyphenoxy)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-4-16(5-2)11-6-7-12-18-15-10-8-9-14(13-15)17-3/h8-10,13H,4-7,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZDGNAXEFWODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=CC(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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